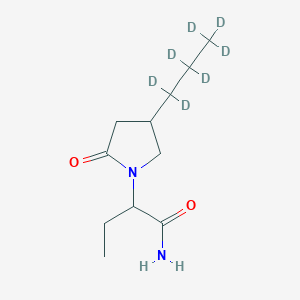
10,12-Tricosadiynoic Acid Carnitine Ester Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride typically involves the esterification of 10,12-Tricosadiynoic Acid with carnitine, followed by the formation of the chloride salt. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is then purified through crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
10,12-Tricosadiynoic Acid Carnitine Ester Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
10,12-Tricosadiynoic Acid Carnitine Ester Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This enzyme plays a crucial role in the β-oxidation of fatty acids in the peroxisomes. By inhibiting ACOX1, the compound can modulate lipid metabolism and reduce the accumulation of ROS, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
10,12-Tricosadiynoic Acid: The parent compound, known for its high specificity and selectivity as an ACOX1 inhibitor.
10,12-Tricosadiynoic Acid Methyl Ester: A derivative with similar chemical properties but different applications.
Uniqueness
10,12-Tricosadiynoic Acid Carnitine Ester Chloride stands out due to its enhanced solubility and bioavailability compared to its parent compound. The addition of the carnitine ester moiety improves its cellular uptake and therapeutic potential .
Propriétés
Formule moléculaire |
C30H52NO4+ |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-tricosa-10,12-diynoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C30H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-28(26-29(32)33)27-31(2,3)4/h28H,5-13,18-27H2,1-4H3/p+1/t28-/m1/s1 |
Clé InChI |
KVXZMDCOBUKVCY-MUUNZHRXSA-O |
SMILES isomérique |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



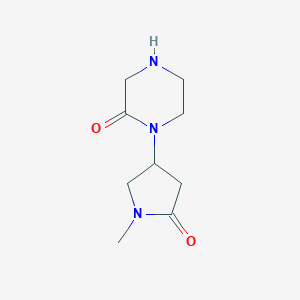
![1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine](/img/structure/B13840541.png)


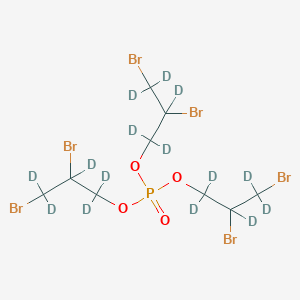
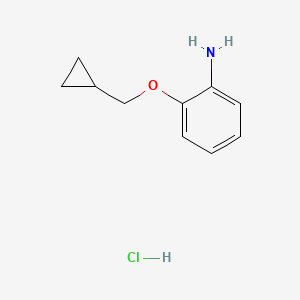
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
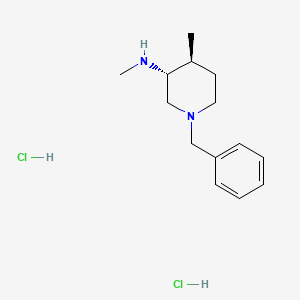
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)

